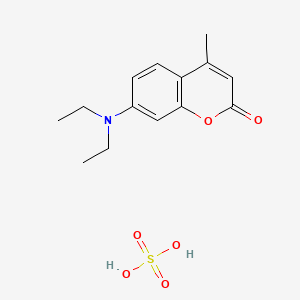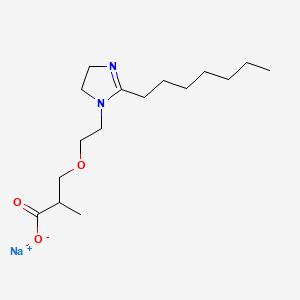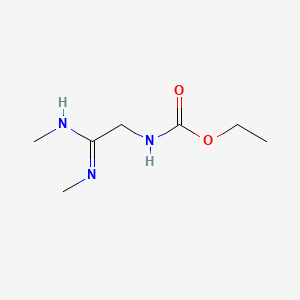
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester is a chemical compound with a complex structure. It is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications. This compound is characterized by the presence of an ethyl ester group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester typically involves the reaction of carbamic acid derivatives with ethyl alcohol under specific conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate automated systems to monitor and control the reaction parameters, ensuring consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen, resulting in reduced products.
Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, such as in the development of pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, dimethyl ester
Uniqueness
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester is unique due to its specific structural features, such as the presence of the ethyl ester group and the aminoiminomethyl moiety. These structural elements confer distinct chemical properties and reactivity, setting it apart from other carbamic acid derivatives.
This detailed article provides a comprehensive overview of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv, ethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
65150-83-6 |
|---|---|
Molekularformel |
C7H15N3O2 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
ZYYMSGZAJCHIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(=NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


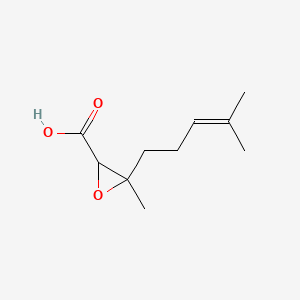
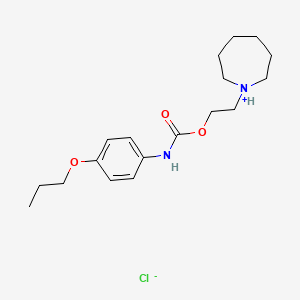
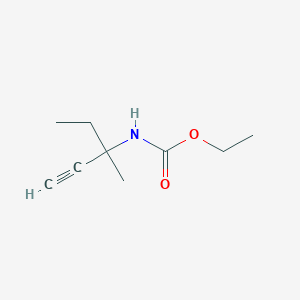
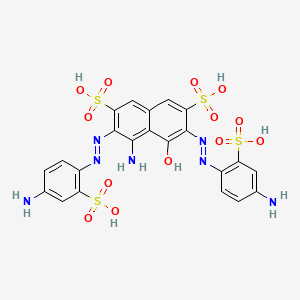
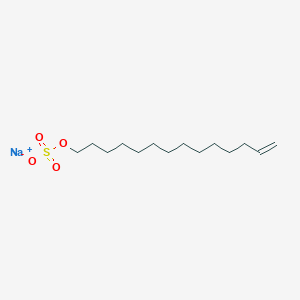
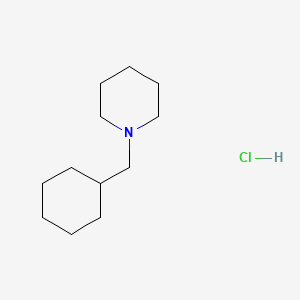
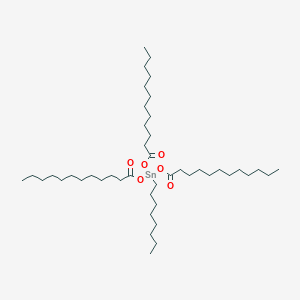

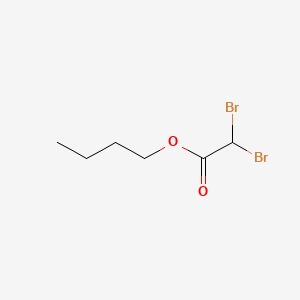
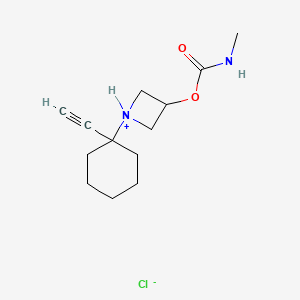
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
